5-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
5-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran core, a morpholine ring, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the chloro and methoxy groups, and the attachment of the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds.
Scientific Research Applications
5-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares structural similarities but differs in the presence of a sulfamoyl group instead of a morpholine ring.
Chloro(5-methoxy-2-{1-[4-methoxyphenyl]imino-N}ethylphenyl-C)(1,2,3,4,5-pentamethylcyclopentadienyl)iridium(III): Another structurally related compound with different functional groups and a metal center.
Uniqueness
The uniqueness of 5-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H25ClN2O4 |
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Molecular Weight |
428.9 g/mol |
IUPAC Name |
5-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H25ClN2O4/c1-15-19-13-17(24)5-8-21(19)30-22(15)23(27)25-14-20(26-9-11-29-12-10-26)16-3-6-18(28-2)7-4-16/h3-8,13,20H,9-12,14H2,1-2H3,(H,25,27) |
InChI Key |
KGXRTTWQQMAQDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCOCC4 |
Origin of Product |
United States |
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